![molecular formula C11H12O3 B2766958 (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2187426-36-2](/img/structure/B2766958.png)
(1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: is a complex organic compound characterized by a bicyclic structure with a furan ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile to form the bicyclo[2.1.1]hexane structure.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of bicyclic structures with biological macromolecules. Its derivatives may have potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, the compound’s derivatives are explored for their potential therapeutic properties. The bicyclic structure can impart stability and specificity to drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid bicyclic structure.
Mechanism of Action
The mechanism of action of (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can enhance binding affinity and selectivity, while the furan ring and carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar bicyclic structure but with a different ring size.
Furan-2-carboxylic acid: Contains the furan ring and carboxylic acid group but lacks the bicyclic structure.
Bicyclo[2.1.1]hexane-2-carboxylic acid: Similar bicyclic structure but with the carboxylic acid group at a different position.
Uniqueness
(1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to the combination of its bicyclic core, furan ring, and carboxylic acid group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,4R,5R)-1-(furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(13)9-7-3-4-11(9,6-7)8-2-1-5-14-8/h1-2,5,7,9H,3-4,6H2,(H,12,13)/t7-,9+,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWKPQUHILRBEF-HDBBIHSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
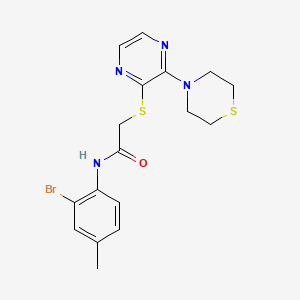
![2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2766877.png)
![4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2766878.png)

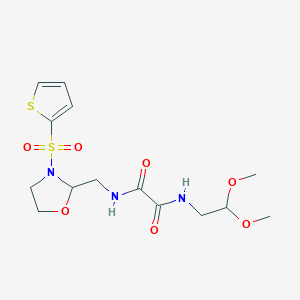
![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766886.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2766889.png)

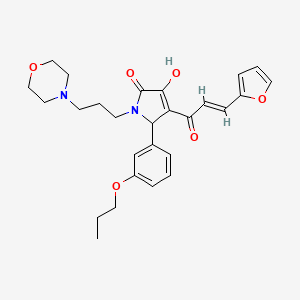
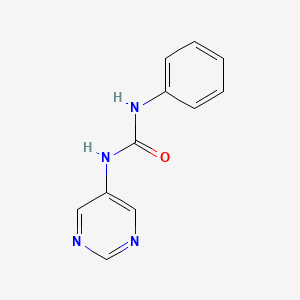

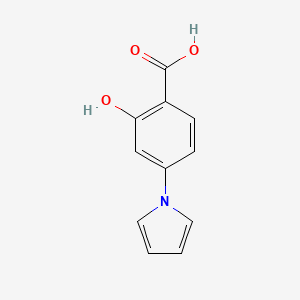
![6-[2-(2-Cyanoanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2766897.png)

